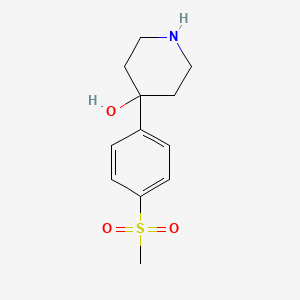
4-(4-(Méthylsulfonyl)phényl)pipéridin-4-ol
Vue d'ensemble
Description
4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de la pipéridine
Les dérivés de la pipéridine sont essentiels dans la conception de médicaments en raison de leur présence dans diverses classes pharmaceutiques. Le composé en question peut servir de matière première ou d’intermédiaire dans la synthèse de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones. Ces dérivés ont montré un potentiel pharmacologique significatif .
Applications antimicrobiennes
Le motif structural du 4-(4-(Méthylsulfonyl)phényl)pipéridin-4-ol se retrouve dans des composés ayant des activités antimicrobiennes et anti-inflammatoires duales. De tels composés peuvent être particulièrement efficaces contre les souches de SARM, E. coli, K. pneumoniae, P. aeruginosa et A. baumannii, offrant une voie prometteuse pour développer de nouveaux antibiotiques .
Propriétés anti-inflammatoires
Des dérivés de ce composé ont été conçus pour présenter des activités inhibitrices de la COX et anti-inflammatoires. Ils sont prometteurs comme anti-inflammatoires non stéroïdiens (AINS) avec une inhibition sélective de la COX-2, réduisant potentiellement les effets secondaires associés aux AINS traditionnels .
Développement de médicaments cardiovasculaires
Le groupe méthylsulfonyl dans la structure du composé peut être modifié pour attacher des fragments donneurs de NO. Cette modification vise à développer des médicaments cardiovasculaires qui atténuent les effets secondaires des inhibiteurs sélectifs de la COX-2, tels que l’infarctus du myocarde et l’hypertension artérielle .
Recherche en chimie organique
En chimie organique, le This compound peut être utilisé pour explorer diverses réactions intra- et intermoléculaires. C’est un substrat précieux pour étudier les réactions multicomposantes, la cyclisation et les processus d’amination, contribuant au développement de méthodes de synthèse économiques pour les pipéridines biologiquement actives .
Recherche antipaludique
Les dérivés de la pipéridine, y compris ceux liés au This compound, sont étudiés pour leurs propriétés antipaludiques. Avec l’émergence de la résistance aux médicaments antipaludiques actuels, de nouvelles molécules avec des structures simples comme les pipéridines 1,4-disubstituées sont évaluées pour leur sécurité et leur efficacité .
Mécanisme D'action
Target of Action
The primary target of the compound 4-(4-(Methylsulfonyl)phenyl)piperidin-4-ol is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these key pro-inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, reducing the production of prostaglandins and subsequently decreasing inflammation .
Pharmacokinetics
These studies suggest that such compounds may have good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The inhibition of the COX-2 enzyme by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, making this compound potentially useful in the treatment of inflammatory diseases .
Propriétés
IUPAC Name |
4-(4-methylsulfonylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHLHBFYKVFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678262 | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-68-8 | |
| Record name | 4-Piperidinol, 4-[4-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Methanesulfonyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




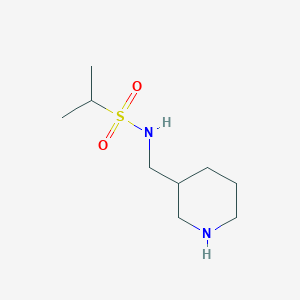
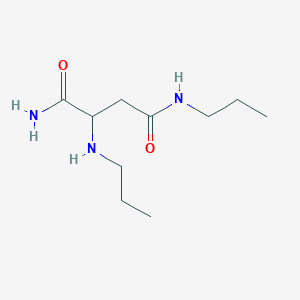
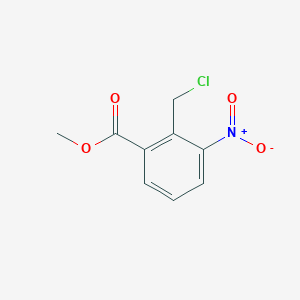

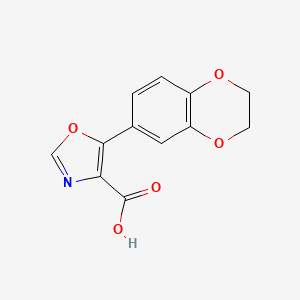
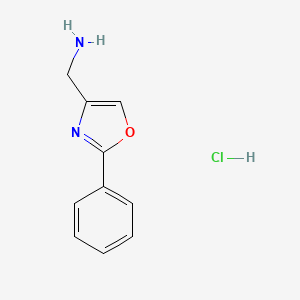
![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)

![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one](/img/structure/B1421407.png)
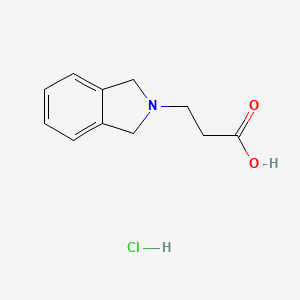
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)
![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)
